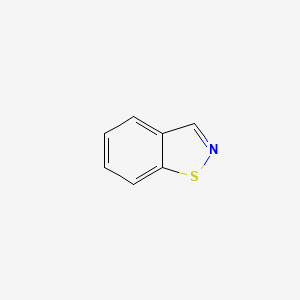

1,2-Benzisothiazole

概述

描述

1,2-Benzisothiazole is an aromatic heterocyclic compound consisting of a benzene ring fused to an isothiazole ring. It is a colorless, slightly viscous liquid with the chemical formula C₇H₅NS. This compound is known for its presence in various commercial products and its role in numerous chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions

1,2-Benzisothiazole can be synthesized through several methods. One common synthetic route involves the reaction of 2-mercaptoaniline with acid chlorides. The reaction proceeds as follows:

C6H4(NH2)SH+RC(O)Cl→C6H4(NH)SCR+HCl+H2O

This method involves the use of 2-mercaptoaniline and an acid chloride under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the final product meets industrial standards .

化学反应分析

Types of Reactions

1,2-Benzisothiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various electrophiles and nucleophiles, such as halogens and alkyl groups, are used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted benzisothiazoles with different functional groups.

科学研究应用

Medicinal Applications

Antimicrobial Activity:

1,2-Benzisothiazole derivatives exhibit notable antibacterial and antifungal properties. Research has shown that certain derivatives possess selective activity against various pathogens. For instance, compounds with N-alkoxybenzyl and N-aryl substituents demonstrated significant antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

Pharmacokinetics:

A study on the pharmacokinetics of benzisothiazolinone (a related compound) found that it is extensively metabolized and excreted in urine following various routes of exposure (oral, dermal, inhalation). This information is crucial for assessing its safety and therapeutic potential .

Case Study:

In a study evaluating the antifungal activity of this compound derivatives, specific compounds were identified that effectively inhibited fungal growth. The structure-activity relationship indicated that substituents on the benzisothiazole ring significantly influenced biological activity .

Agricultural Applications

Pesticide Development:

this compound derivatives are explored as potential pesticides. Their ability to act against pathogenic fungi makes them suitable candidates for agricultural applications. For example, certain derivatives have shown efficacy in controlling fungal diseases in crops .

Case Study:

Research conducted by the US Environmental Protection Agency evaluated the safety and effectiveness of 1,2-benzisothiazolin-3-one as a pesticide. The compound was found to produce moderate to intense irritative effects at high concentrations but demonstrated potential for use in agricultural settings when appropriately formulated .

Material Science Applications

Polymer Additives:

The compound has been investigated for use as an additive in polymers, specifically as a nucleating agent in polyesters. The European Food Safety Authority concluded that its use at specified concentrations poses no safety concerns for consumers .

Case Study:

In polymer science, this compound derivatives have been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Studies highlight their role in improving the performance of materials used in packaging and construction .

Summary Table of Applications

作用机制

The mechanism of action of 1,2-Benzisothiazole involves its interaction with protein-thiol targets. It reacts with specific dehydrogenase and phosphatase enzymes, affecting various metabolic processes within the cell. This interaction disrupts normal cellular functions, leading to its antimicrobial and biocidal effects .

相似化合物的比较

Similar Compounds

Benzisothiazolinone: Structurally related to 1,2-Benzisothiazole, it is widely used as a preservative and antimicrobial agent.

Isothiazole: Lacks the fused benzene ring but shares similar chemical properties.

Benzoxazole: Substitutes an oxygen atom for the sulfur atom in the isothiazole ring.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to interact with protein-thiol targets makes it particularly effective as an antimicrobial agent .

生物活性

1,2-Benzisothiazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound and its derivatives, highlighting their antibacterial, antifungal, antiviral, and potential anticancer properties.

Chemical Structure and Derivatives

This compound has a unique chemical structure that allows for various modifications, leading to a wide range of derivatives with enhanced biological properties. The general structure can be represented as follows:

Various substitutions on the benzene ring or the thiazole moiety can lead to compounds with different pharmacological profiles.

Antibacterial Activity

Numerous studies have reported the antibacterial properties of this compound derivatives. For example:

- In vitro studies demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Specific N-alkoxybenzyl and N-aryl derivatives showed promising results, while others displayed minimal activity .

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-Alkoxybenzyl derivative | Staphylococcus aureus | 32 µg/mL |

| N-Aryl derivative | Bacillus subtilis | 16 µg/mL |

| N-Chlorocarbonylphenyl | Staphylococcus aureus | No significant activity |

Antifungal Activity

This compound derivatives have also shown antifungal properties:

- A study evaluated various derivatives for antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. Compounds with specific substituents demonstrated selective antifungal effects .

- Compounds like 3-amino and 3-acylamino derivatives were particularly effective .

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Amino derivative | Candida albicans | 16 µg/mL |

| 3-Acylamino derivative | Aspergillus niger | 32 µg/mL |

| N-Carboxyamidophenyl | Candida albicans | No significant activity |

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as antiviral agents:

- A series of hybrid compounds combining 1,2-benzisothiazol-3(2H)-one and 1,3,4-oxadiazoles were synthesized and screened against Dengue virus (DENV) and West Nile virus (WNV) proteases. Some compounds exhibited over 50% inhibition at concentrations as low as 10 μM .

- These findings suggest that structural modifications can enhance the antiviral potency of these compounds.

Case Studies and Research Findings

Several case studies illustrate the efficacy of this compound derivatives in various biological assays:

- Antibacterial Screening : A comprehensive screening of a library of benzisothiazole derivatives revealed that specific substitutions significantly impacted their antibacterial efficacy against resistant strains .

- Antifungal Evaluation : In a comparative study of antifungal activities, certain derivatives were found to outperform standard antifungal agents in inhibiting fungal growth .

- Antiviral Studies : The design of novel hybrid compounds targeting viral proteases has opened new avenues for the development of effective antiviral therapies based on benzisothiazole scaffolds .

属性

IUPAC Name |

1,2-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS/c1-2-4-7-6(3-1)5-8-9-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNIZNHTOVFARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074290 | |

| Record name | 1,2-Benzisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 38 deg C; [ChemIDplus] | |

| Record name | 1,2-Benzisothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

272-16-2 | |

| Record name | 1,2-Benzisothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。